molecular formula C12H15N3OS B2610345 3,3-Dimethyl-1-(1,2-thiazole-3-carbonyl)piperidine-2-carbonitrile CAS No. 2123624-83-7

3,3-Dimethyl-1-(1,2-thiazole-3-carbonyl)piperidine-2-carbonitrile

Cat. No.: B2610345
CAS No.: 2123624-83-7
M. Wt: 249.33
InChI Key: FENNGCAUTGWJHC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(1,2-thiazole-3-carbonyl)piperidine-2-carbonitrile is a complex organic compound that features a piperidine ring substituted with a thiazole moiety and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(1,2-thiazole-3-carbonyl)piperidine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the thiazole moiety and the nitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1,2-thiazole-3-carbonyl)piperidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,3-Dimethyl-1-(1,2-thiazole-3-carbonyl)piperidine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(1,2-thiazole-3-carbonyl)piperidine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(1,2-thiazole-3-carbonyl)piperidine-2-carboxamide
  • 3,3-Dimethyl-1-(1,2-thiazole-3-carbonyl)piperidine-2-carboxylic acid

Uniqueness

3,3-Dimethyl-1-(1,2-thiazole-3-carbonyl)piperidine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different functional groups, such as carboxamide or carboxylic acid.

Properties

IUPAC Name

3,3-dimethyl-1-(1,2-thiazole-3-carbonyl)piperidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-12(2)5-3-6-15(10(12)8-13)11(16)9-4-7-17-14-9/h4,7,10H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENNGCAUTGWJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=NSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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